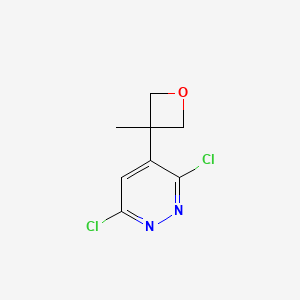
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine: is a heterocyclic organic compound with the molecular formula C8H8Cl2N2O . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a 3-methyl-3-oxetanyl group at position 4. Pyridazine derivatives are known for their diverse biological activities and are used in various fields of chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,6-dichloropyridazine with 3-methyl-3-oxetanol under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .
化学反应分析
Types of Reactions: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form reduced derivatives.
Addition Reactions: The oxetanyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
科学研究应用
Chemistry: In chemistry, 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in biological and medicinal research. It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the synthesis of active ingredients for various products .
作用机制
The mechanism of action of 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
相似化合物的比较
3,6-Dichloropyridazine: Lacks the oxetanyl group, making it less versatile in chemical reactions.
4-(3-Methyl-3-oxetanyl)pyridazine: Does not have chlorine substitutions, affecting its reactivity and biological activity.
3,6-Dichloro-4-methylpyridazine: Similar structure but with a methyl group instead of the oxetanyl group.
Uniqueness: 3,6-Dichloro-4-(3-methyl-3-oxetanyl)pyridazine stands out due to the presence of both chlorine atoms and the oxetanyl group. This combination enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications .
属性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
3,6-dichloro-4-(3-methyloxetan-3-yl)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c1-8(3-13-4-8)5-2-6(9)11-12-7(5)10/h2H,3-4H2,1H3 |
InChI 键 |
ROAMQBBJCYIGJE-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)C2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















